

Evolutionary origins of nepetalactone synthesis in the Lamiaceae family

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An In-depth Technical Guide to the Evolutionary Origins of **Nepetalactone** Synthesis in the Lamiaceae Family

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Lamiaceae (mint) family is a rich source of bioactive specialized metabolites, including the iridoid monoterpenes. A fascinating evolutionary narrative unfolds within the Nepetoideae subfamily, where the capacity for iridoid biosynthesis was ancestrally lost and subsequently re-evolved in the genus *Nepeta* (catnip). This re-emergence endowed *Nepeta* with the ability to synthesize **nepetalactones**, volatile iridoids renowned for their potent insect-repellent properties and their unique psychoactive effects on felines. This technical guide provides a comprehensive overview of the molecular and evolutionary events that orchestrated the origin of **nepetalactone** biosynthesis. We detail the biosynthetic pathway, the key enzymatic players, their kinetic properties, and the genetic architecture of this metabolic innovation. Furthermore, we provide detailed experimental protocols for the functional genomics and biochemical analyses central to dissecting this pathway, offering a technical resource for researchers in natural product synthesis, evolutionary biology, and drug development.

Introduction: An Evolutionary Loss and a Remarkable Re-emergence

Iridoids are a class of monoterpenoids that serve as defensive compounds in many plant species. Ancestral state reconstructions indicate that iridoid biosynthesis was a feature of the common ancestor of the Lamiaceae family.[1] However, this metabolic capability was lost in the ancestor of the Nepetoideae, the largest subfamily within the mints.[1][2] Against this backdrop, the genus *Nepeta* stands out as a remarkable exception. Through a series of distinct evolutionary events, *Nepeta* not only re-established iridoid biosynthesis but also innovated a pathway to produce the volatile lactone derivatives known as **nepetalactones**. [2][3] This regained and repurposed pathway highlights the dynamic nature of plant metabolic evolution and provides a compelling case study on the origins of chemical diversity.

The Nepetalactone Biosynthetic Pathway

The synthesis of **nepetalactone** begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), derived from the methylerythritol phosphate (MEP) pathway. A sequence of enzymatic reactions transforms GPP into the various stereoisomers of **nepetalactone**. The core pathway involves four key enzyme classes: Geraniol Synthase (GES), a cytochrome P450 monooxygenase (Geraniol-8-hydroxylase, G8H) and a dehydrogenase (8-hydroxygeraniol oxidoreductase, 8HGO), Iridoid Synthase (ISY), Nepeta-specific short-chain dehydrogenase/reductases (NEPS), and Major Latex Protein-like (MLPL) enzymes.

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Figure 1: Simplified biosynthetic pathway for nepetalactone formation from Geranyl Pyrophosphate (GPP).
```

Key Enzymes and Their Quantitative Properties

The re-evolution of **nepetalactone** synthesis was dependent on the emergence of novel enzyme functions and their subsequent refinement. The activities of these enzymes have been characterized in vitro, providing quantitative insights into their catalytic efficiencies.

Geraniol Synthase (GES)

GES catalyzes the initial step, converting GPP to geraniol. While GES activity is present in many Lamiaceae species, its expression is highly correlated with iridoid production.

Enzyme Source	Substrate	Km (μM)	kcat (s^{-1})	Divalent Cation	Reference
Ocimum basilicum (Sweet Basil)	GPP	21	0.8	Mn ²⁺	
Valeriana officinalis	GPP	32	N/A	N/A	
Lippia dulcis	GPP	51	N/A	N/A	
Catharanthus roseus	GPP	58.5	N/A	N/A	

Table 1:
Kinetic
parameters of
Geraniol
Synthase
(GES) from
various plant
species.

Iridoid Synthase (ISY): The Evolutionary Keystone

ISY performs the first committed step of the iridoid pathway: the NADPH-dependent reductive cyclization of 8-oxogeraniol. In *Nepeta*, ISY evolved from a progesterone 5 β -reductase (P5 β R) ancestor, an enzyme widespread in plants. This neofunctionalization was a critical event that unlocked the latent biosynthetic potential in the Nepetoideae. Functional assays show that P5 β R orthologs from *Nepeta* have very low, but detectable, ISY activity, whereas the evolved ISY enzymes are highly efficient.

NEPS and MLPL Enzymes: Masters of Stereochemistry

A key innovation in the *Nepeta* lineage is the role of NEPS and MLPL enzymes in controlling the stereochemistry of the final product. Following the ISY-catalyzed reduction, these enzymes act as stereoselective cyclases on the 8-oxocitronellyl enol intermediate to form different nepetalactol isomers. Subsequently, specific NEPS enzymes catalyze the NAD⁺-dependent

oxidation of these nepetalactol intermediates to the final **nepetalactone** products. The differential expression of various NEPS and MLPL paralogs is responsible for the diverse stereoisomeric profiles observed across different *Nepeta* species.

Enzyme (from <i>N. mussinii</i> or <i>N. cataria</i>)	Function	Product(s)	Reference
NEPS1	Dehydrogenase	(cis-trans)-nepetalactone, (cis-cis)-nepetalactone	
NEPS3	Cyclase	(cis-cis)-nepetalactol	
NEPS4	Cyclase	(trans-cis)-nepetalactol	
MLPL	Cyclase	(cis-trans)-nepetalactol	

Table 2: Characterized functions of key NEPS and MLPL enzymes in nepetalactone biosynthesis.

The Genomic Architecture and Evolutionary Chronology

Comparative genomics has revealed that the genes for **nepetalactone** biosynthesis are organized into a metabolic gene cluster in the *Nepeta* genome. This clustering is thought to facilitate the co-regulation and co-inheritance of pathway genes. The evolutionary history of this cluster was pieced together using phylogenomics and ancestral sequence reconstruction.

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// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; } ends-dot Figure 2: Proposed chronology of events in the evolution of the **nepetalactone** biosynthetic gene cluster in Nepeta.

Experimental Protocols

The elucidation of the **nepetalactone** pathway and its evolution relied on a combination of functional genomics and biochemical techniques. Detailed methodologies for key experiments are provided below.

Heterologous Protein Expression and Purification

This protocol is used to produce recombinant enzymes for in vitro biochemical assays.

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Protocol Details:

- **Gene Amplification:** The full coding sequence (CDS) of the target gene (e.g., ISY, NEPS) is amplified from Nepeta leaf cDNA.
- **Cloning:** The amplified product is cloned into a Gateway entry vector. This construct is then subcloned into an E. coli expression vector, such as pDEST17, which adds an N-terminal 6xHis tag for purification.

- **Expression:** The expression vector is transformed into a suitable E. coli strain (e.g., SoluBL21). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with IPTG (isopropyl β -D-1-thiogalactopyranoside) at a lower temperature (e.g., 18°C) overnight to improve protein solubility.
- **Purification:** Cells are harvested and lysed. The His-tagged protein is purified from the clarified lysate using nickel-affinity chromatography. The purified protein is then buffer-exchanged and concentrated for use in assays.

In Vitro Enzyme Assays

These assays are used to determine the function and catalytic properties of the purified recombinant enzymes.

Typical Reaction for ISY:

- **Buffer:** 100 mM HEPES or Tris-HCl, pH 7.5.
- **Cofactor:** 1-2 mM NADPH.
- **Enzyme:** 5-10 μ g of purified recombinant ISY.
- **Substrate:** 50-100 μ M 8-oxogeranial (synthesized chemically or enzymatically).
- **Reaction Conditions:** Incubate at 30°C for 1-2 hours.
- **Workup:** Quench the reaction and extract products with an organic solvent (e.g., ethyl acetate or methyl-tert butyl ether).
- **Analysis:** Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify nepetalactol and iridodial products by comparison to authentic standards.

Coupled Assays for NEPS/MLPL: To determine the function of cyclase and oxidase enzymes, they are included in a coupled reaction with ISY. For example, to test a cyclase, the reaction would contain 8-oxogeranial, ISY, NADPH, and the putative NEPS/MLPL cyclase. To test an oxidase, the reaction would contain a nepetalactol stereoisomer, NAD⁺, and the putative NEPS oxidase.

Virus-Induced Gene Silencing (VIGS) in Nepeta

VIGS is a reverse genetics tool used to validate gene function in planta by transiently silencing the target gene.

Protocol Outline:

- **Vector Construction:** A ~300 bp fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2). A silencing construct for a visual marker gene, such as Magnesium Chelatase Subunit H (CHLH), is used as a positive control for silencing, as its knockdown causes a visible photobleached (white) phenotype.
- **Agroinfiltration:** The pTRV2 construct and a helper plasmid (pTRV1) are transformed into separate *Agrobacterium tumefaciens* strains. The cultures are grown, harvested, and resuspended in infiltration buffer. The pTRV1 and pTRV2 cultures are then mixed.
- **Inoculation:** Young *Nepeta cataria* plants or cuttings are inoculated with the *Agrobacterium* mixture. This can be done via syringe infiltration into cotyledons or by inoculating wounded nodes.
- **Phenotyping and Analysis:** Plants are grown for 3-4 weeks until the silencing phenotype (e.g., photobleaching for CHLH) is visible. Tissue from silenced and control plants is harvested. Metabolites are extracted and analyzed by GC-MS to quantify changes in **nepetalactone** levels. Gene expression is analyzed by RT-qPCR to confirm knockdown of the target transcript.

Conclusion and Future Outlook

The evolution of **nepetalactone** biosynthesis in *Nepeta* is a prime example of metabolic neofunctionalization and the assembly of a novel pathway through gene duplication, positive selection, and gene clustering. The re-emergence of this pathway after an ancestral loss underscores the evolutionary plasticity of plant specialized metabolism. For drug development professionals, this system offers a toolkit of novel enzymes (ISY, NEPS, MLPL) with potential applications in biocatalysis for the production of complex, stereospecific molecules. For researchers, the *Nepeta* genus remains a fertile ground for exploring the regulation of metabolic pathways, the evolution of gene clusters, and the ecological drivers of chemical diversity.

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